molecular formula C12H12N2O B041483 4,4'-Oxydianiline CAS No. 101-80-4

4,4'-Oxydianiline

Cat. No.: B041483
CAS No.: 101-80-4
M. Wt: 200.24 g/mol
InChI Key: HLBLWEWZXPIGSM-UHFFFAOYSA-N
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Description

4,4’-Oxydianiline is an organic compound with the chemical formula C₁₂H₁₂N₂O. It is an ether derivative of aniline and appears as a colorless crystalline solid. This compound is primarily used as a monomer and cross-linking agent for polymers, especially polyimides, which are known for their temperature-resistant properties .

Mechanism of Action

Target of Action

4,4’-Oxydianiline (ODA) is an organic compound that primarily targets the thyroid gland and the central nervous system (CNS) . It also has a significant impact on the liver and kidneys .

Mode of Action

4,4’-Oxydianiline interacts with its targets causing a range of effects. It can cause moderately severe methemoglobinemia, damage the respiratory center, and in high doses, act as a CNS depressant . It also seems to have direct effects on the thyroid, altering or inhibiting thyroxin synthesis, which results in the overproduction of thyroid-stimulating hormone .

Biochemical Pathways

The hepatotoxic and nephrotoxic effects of 4,4’-Oxydianiline become apparent after medium to long-term administration, leading to nephrosis, nephrosclerosis, dystrophic changes in the liver lipids, and proliferation of the bile duct epithelia . It also induces chromosomal aberrations, sister chromatid exchange, and cell transformation .

Pharmacokinetics

After administration of 4,4’-Oxydianiline to rats, about 16% of the dose was recovered in the urine within 72 hours as the unchanged substance and the metabolites, N-acetyl-4,4’-oxydianiline and N,N’-di-acetyl-4,4’-oxydianiline . The diacetyl metabolite was the main component .

Result of Action

Long-term oral or subcutaneous administration of 4,4’-Oxydianiline to animals produces tumors in various tissues, particularly in the liver and thyroid . In mice with spontaneous or transplanted mammary tumors, orally administered 4,4’-Oxydianiline inhibits tumor growth . It also causes little primary skin irritation but has been observed to have sensitizing effects .

Action Environment

4,4’-Oxydianiline is stable under normal conditions. It is combustible, hygroscopic, and incompatible with strong oxidizing agents . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

4,4’-Oxydianiline is used in the production of a wide variety of polymer resins . It is involved in the production of thermostable poly(amideurea) acids, which can be prepared from 4,4’-oxydianiline, pyromellitic dianhydride, and diisocyanates .

Cellular Effects

4,4’-Oxydianiline causes moderately severe methaemoglobinaemia, damages the respiratory centre and, in high doses, is a CNS depressant . Symptoms of acute 4,4’-oxydianiline intoxication seen in animal studies with rats and mice include reduced body temperature, flaccid skeletal muscles, dyspnoea, cyanosis and lethargy .

Molecular Mechanism

It is known that it interacts with various biomolecules during the production of polymers .

Temporal Effects in Laboratory Settings

It is known that it is stable under normal conditions .

Dosage Effects in Animal Models

In animal models, large doses of 4,4’-Oxydianiline may induce thyroid carcinomas . It has been shown that mild iodine excess is not necessarily associated with the formation of thyroid malignant neoplasms, but when combined with a mutagen, carcinomas arise with high frequency .

Metabolic Pathways

It is known to be involved in the production of thermostable poly(amideurea) acids .

Transport and Distribution

It is known that it is insoluble in water, benzene, carbon tetrachloride, and ethanol, but it is soluble in acetone .

Subcellular Localization

As a monomer and cross-linking agent for polymers, it is likely to be found in areas of the cell where polymer synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxydianiline can be synthesized through the reaction of 4-fluoronitrobenzene with 4-nitrophenol in dimethylacetamide and toluene at 165°C for 4 hours in the presence of potassium carbonate to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated using palladium on carbon in N,N-dimethylformamide at 65°C for 12 hours .

Industrial Production Methods: In industrial settings, 4,4’-Oxydianiline is produced by mixing nitrochlorobenzene and nitrophenolate salt under the presence of an organic acid-intercalated hydrotalcite catalyst to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated to produce 4,4’-Oxydianiline .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxydianiline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro groups in its intermediates can be reduced to amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used.

    Substitution: Potassium carbonate and dimethylacetamide are common reagents.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4,4’-Oxydianiline has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • 4,4’-Thiodianiline
  • 4,4’-Methylenedianiline
  • Dapsone

Comparison: 4,4’-Oxydianiline is unique due to its ether linkage, which imparts distinct chemical properties compared to its sulfur and methylene analogs. This ether linkage enhances its stability and makes it particularly suitable for high-temperature applications .

Properties

IUPAC Name

4-(4-aminophenoxy)aniline
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InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
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InChI Key

HLBLWEWZXPIGSM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
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Molecular Formula

C12H12N2O
Record name 4,4'-DIAMINODIPHENYL ETHER
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DSSTOX Substance ID

DTXSID0021094
Record name 4,4'-Oxydianiline
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Molecular Weight

200.24 g/mol
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Physical Description

4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name 4,4'-DIAMINODIPHENYL ETHER
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Boiling Point

Sublimes (NTP, 1992), >300 °C
Record name 4,4'-DIAMINODIPHENYL ETHER
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Flash Point

426 °F (NTP, 1992), 219 °C, 219 °C (closed cup)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone
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Vapor Pressure

10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg]
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Color/Form

Colorless crystals

CAS No.

101-80-4
Record name 4,4'-DIAMINODIPHENYL ETHER
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Melting Point

367 to 369 °F (NTP, 1992), 189 °C (decomposes
Record name 4,4'-DIAMINODIPHENYL ETHER
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Synthesis routes and methods I

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
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Type
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Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
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Type
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Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
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Reaction Step Three
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Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 39.8% of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 5.4% of 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 53.0% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline. After adding 50 ml of water to the reaction liquid, stirring was conducted. This mixed liquid was filtered, followed by washing with water and then vacuum drying, thereby obtaining 4.30 g of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline (yield: 33%; purity: 80.7%).
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
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reactant
Reaction Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
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Reaction Step Three
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Synthesis routes and methods III

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
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Type
reactant
Reaction Step Four
Yield
12.2%

Synthesis routes and methods IV

Procedure details

A 5-hydroxy-2-nitrobenzoic acid derivative (e.g. sodium 5-hydroxy-2-nitrobenzoate) or a 2-hydroxy-5-nitrobenzenesulfonic acid derivative (e.g. sodium 2-hydroxy-5-nitrobenzoate) is reacted with a 5 chloro-2-nitrobenzoic acid derivative or a 2-chloro-5-nitrobenzoic acid derivative in the presence of an alkali (e.g. sodium hydroxide), followed by hydrogenation using palladium-carbon, to give the corresponding 4,4′-diaminodiphenyl ether derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
Quantity
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Reaction Step One
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palladium-carbon
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Oxydianiline
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4,4'-Oxydianiline
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4,4'-Oxydianiline
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4,4'-Oxydianiline
Reactant of Route 5
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Reactant of Route 6
4,4'-Oxydianiline
Customer
Q & A

Q1: What are the known carcinogenic effects of 4,4'-Oxydianiline?

A1: Studies have shown that this compound is carcinogenic in both rats and mice. [, , ] In rats, it induces hepatocellular carcinomas or neoplastic nodules, as well as follicular-cell adenomas or carcinomas of the thyroid. [] In mice, this compound leads to the development of adenomas in the harderian glands, hepatocellular adenomas or carcinomas in both sexes, and follicular-cell adenomas in the thyroid of females. []

Q2: How does this compound affect the thyroid and pituitary glands?

A2: this compound has been found to cause goiter in rats, even at relatively low doses. [] Morphological studies indicate that it leads to diffuse parenchymatous goiter, thyroid encapsulation, interstitial fibrosis, and vascular degeneration. [] In rats, this compound also causes hyperplasia of pituitary basophils and an increase in thyrotropin-secreting cells, suggesting an impact on thyroid hormone production. [, ]

Q3: Are there any long-term effects of this compound exposure?

A3: While short-term studies highlight the carcinogenic and goitrogenic effects of this compound, more research is needed to fully understand its long-term impact. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H12N2O, and its molecular weight is 196.25 g/mol. []

Q5: How is this compound characterized using spectroscopic techniques?

A5: Spectroscopic methods like FTIR, 1H-NMR, 13C-NMR, and LC-MS are commonly used to confirm the structure and purity of this compound. [, , , ] FTIR helps identify characteristic functional groups, while NMR techniques provide insights into the arrangement of atoms within the molecule. [, , ] LC-MS is valuable for determining the molecular weight and purity of the compound. []

Q6: How is this compound utilized in the production of polyimide materials?

A6: this compound serves as a crucial diamine monomer in the synthesis of various polyimides. [, , , , , , , , , , ] It reacts with dianhydrides like pyromellitic dianhydride (PMDA) or 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) to form poly(amic acid) precursors, which undergo thermal imidization to yield the final polyimide. [, , , , , , , , , , ]

Q7: How does the addition of this compound affect the properties of LARC-TPI, a thermoplastic polyimide?

A8: Adding a small amount of this compound (5 mol%) to LARC-TPI enhances its flow properties, making it more processable as a thermoplastic adhesive film. [] This modification also influences the adhesive strength and glass transition temperature (Tg) of the resulting material. []

Q8: Can this compound be utilized in the development of catalysts?

A9: While not directly a catalyst, this compound can be incorporated into complex structures with potential catalytic applications. For instance, it can be used to modify multi-walled carbon nanotubes (MWCNTs) to create novel materials with possible applications in catalysis. []

Q9: How can computational chemistry be employed to study this compound and its derivatives?

A10: Density functional theory (DFT) calculations have been used to investigate the electronic and structural properties of this compound and its derivatives for their potential use as corrosion inhibitors. [] These calculations provide insights into the molecular orbitals, dipole moment, and other parameters that influence their effectiveness in protecting mild steel from corrosion. []

Q10: How do structural modifications of this compound affect its properties?

A11: Modifying the structure of this compound by introducing different bridging groups between the phenyl rings, like methylene (-CH2-), sulfonyl (-SO2-), or oxygen (-O-), significantly influences the properties of the resulting polymers. [] For example, polymers containing this compound units exhibit thermotropic liquid crystalline (TLC) behavior, while those with methylene links do not. [] This highlights the importance of structural modifications in tailoring material properties.

Q11: What analytical methods are employed to study the migration of this compound from food packaging materials?

A12: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique for identifying and quantifying this compound migration from multi-layer plastic food packaging. [] This method involves extracting the compound into a food simulant, concentrating it using solid-phase extraction (SPE), and then separating and detecting it based on its unique chromatographic and spectral properties. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.